molecular formula C12H14ClNO2 B580306 5-Chloro-2-(oxane-3-carbonyl)aniline CAS No. 1702437-90-8

5-Chloro-2-(oxane-3-carbonyl)aniline

Cat. No.: B580306
CAS No.: 1702437-90-8
M. Wt: 239.699
InChI Key: VALKJXLEEVOACY-UHFFFAOYSA-N
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Description

5-Chloro-2-(oxane-3-carbonyl)aniline (CAS 1702437-90-8) is a chemical building block with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol . This compound features a unique molecular architecture combining an aniline group with an oxane (tetrahydropyran) carbonyl moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential applications in the development of more complex molecules, particularly in the synthesis of compounds that may act as kinase inhibitors, similar to other aniline-based scaffolds studied in anticancer research . The presence of both electron-donating (aniline) and electron-withdrawing (carbonyl) groups on the aromatic ring makes it a suitable substrate for various chemical transformations, including Friedel-Crafts reactions, which are pivotal in constructing carbon-carbon bonds for natural product and bioactive molecule synthesis . Researchers can utilize this compound exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-4-chlorophenyl)-(oxan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-9-3-4-10(11(14)6-9)12(15)8-2-1-5-16-7-8/h3-4,6,8H,1-2,5,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALKJXLEEVOACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 5 Chloro 2 Oxane 3 Carbonyl Aniline

Retrosynthetic Dissection of 5-Chloro-2-(oxane-3-carbonyl)aniline

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comslideshare.net For this compound, the most logical and common disconnection is at the amide bond, as this bond is typically formed in the final stages of a synthesis.

This primary disconnection breaks the molecule into two key synthons: an electrophilic acyl cation derived from the oxane ring and a nucleophilic aniline (B41778) derivative. The corresponding real-world chemical equivalents, or reagents, for these synthons are oxane-3-carboxylic acid (or an activated derivative like an acyl chloride) and 5-chloro-2-aniline (or a related precursor).

A further retrosynthetic step on the 5-chloro-2-aniline moiety often involves a functional group interconversion (FGI). The aniline group is commonly prepared by the reduction of a nitro group, leading back to 4-chloro-2-nitroaniline or a related isomer as a more stable and synthetically accessible precursor. Similarly, the oxane-3-carboxylic acid fragment can be traced back to simpler cyclic or acyclic precursors through various ring-formation or functionalization strategies. This strategic disassembly provides a clear roadmap for the forward synthesis.

Conventional Synthetic Routes to the this compound Core

Conventional synthesis relies on well-established, high-yielding reactions to construct the two primary fragments of the target molecule and then couple them together.

The synthesis of the substituted aniline fragment can be achieved through several reliable methods. A dominant strategy involves the nitration of an aromatic ring followed by the reduction of the nitro group.

Nitration and Reduction: A common industrial route begins with the nitration of a suitable chloro-substituted benzene (B151609) derivative. The resulting nitroaromatic compound is then reduced to the corresponding aniline. Common reducing agents and conditions for this transformation have been extensively developed. youtube.com Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. youtube.com For substrates with functional groups sensitive to hydrogenation, alternative chemical reducing agents such as iron in acetic acid or stannous chloride (SnCl₂) in ethanol (B145695) offer milder conditions. youtube.com

Functionalization of Pre-existing Anilines: An alternative approach starts with a simpler, commercially available aniline and introduces the required functionality. For instance, to prepare for specific coupling reactions, 5-chloroaniline can be selectively halogenated at the ortho position. The synthesis of 2-bromo-5-chloroaniline (B1280272) via bromination of 5-chloroaniline with N-bromosuccinimide (NBS) prepares the molecule for subsequent cross-coupling reactions.

The oxane-3-carboxylic acid fragment is a chiral, non-aromatic heterocyclic carboxylic acid. Its synthesis requires methods that can build the six-membered oxygen-containing ring and install the carboxylic acid function at the C3 position.

While a direct, single-step synthesis is uncommon, several multi-step strategies are employed for related structures, which are applicable here:

Ring Formation and Functionalization: One approach involves constructing the tetrahydropyran (B127337) (oxane) ring first, followed by functional group manipulation. For example, a commercially viable synthesis for the isomeric tetrahydropyran-4-carboxylic acid involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and a controlled decarboxylation step. ijprajournal.com A similar strategy, starting with different precursors, could be adapted for the 3-substituted isomer.

Reduction of Unsaturated Precursors: Another viable route is the hydrogenation of an unsaturated precursor. The synthesis of tetrahydropyran-2-carboxylic acid has been achieved by the catalytic hydrogenation of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid over a Raney nickel catalyst. prepchem.com This demonstrates the feasibility of creating the saturated oxane ring from a more easily assembled dihydropyran intermediate.

Cyclization of Acyclic Precursors: The intramolecular cyclization of specifically designed acyclic precursors is a powerful method. For instance, δ-halocarbanions can add to aldehydes to form an intermediate that subsequently cyclizes to yield tetrahydropyran derivatives. organic-chemistry.org Similarly, the reductive cyclization of dicarboxylic acids using systems like indium(III) bromide and tetramethyldisilane (InBr₃/TMDS) has been shown to produce substituted tetrahydropyrans. lookchem.com

The final and crucial step in the synthesis is the formation of the amide bond between the 5-chloro-2-aniline moiety and the oxane-3-carbonyl fragment. The electronic properties of 5-chloro-2-aniline, which is considered an electron-deficient amine, can make this coupling sluggish. nih.gov Therefore, robust activation methods are required.

Carbodiimide-Mediated Coupling: The most common laboratory-scale method involves the use of a coupling reagent to activate the carboxylic acid. A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov The role of a base, such as N,N-Diisopropylethylamine (DIPEA), and an acyl transfer agent like 4-Dimethylaminopyridine (DMAP) can be critical for achieving high yields, especially with unreactive amines. nih.gov

Acyl Halide Formation: A classic and effective method involves converting the carboxylic acid into a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with the aniline. A more modern variant of this approach is the in situ formation of acyl fluorides, which can be highly efficient for coupling sterically hindered or electron-poor substrates at elevated temperatures. rsc.org

Below is a data table comparing common coupling reagents used for challenging amide bond formations.

Coupling Reagent SystemBaseSolventTemperatureKey Features
EDC / HOBt / DMAPDIPEAAcetonitrile (CH₃CN)Room TempGood for electron-deficient anilines; catalytic HOBt improves efficiency. nih.gov
HATUDIPEADMFRoom TempPotent activator, but can be expensive.
BOP-ClEt₃NCH₂Cl₂Room TempEffective but can be sluggish with difficult substrates.
Acyl Fluoride (BTFFH)DIPEACH₂Cl₂80 °CExcellent for sterically hindered and electron-deficient partners. rsc.org
Triphosgene (in-flow)DIPEATHFRoom TempRapid activation in a microflow reactor minimizes side reactions. nih.gov

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. These approaches often rely on powerful catalytic systems.

Catalysts play a pivotal role in multiple stages of the synthesis of this compound, from precursor formation to the final coupling step.

Catalysis in Aniline Synthesis: The reduction of nitroarenes to anilines is a classic example of heterogeneous catalysis, with palladium on carbon (Pd/C) being a benchmark catalyst. youtube.comacs.org More advanced methods aim to form the C-N bond directly. For example, iron-catalyzed C-H bond amination allows for the direct conversion of arenes to primary anilines, offering a more streamlined and atom-economical route. acs.org Supported palladium nanoparticle catalysts have also been used to synthesize primary anilines from cyclohexanones using hydrazine, representing an acceptorless dehydrogenative aromatization pathway. rsc.org

Catalysis in Oxane Synthesis: The formation of the oxane ring and its functionalization can be achieved using various catalysts. Palladium and/or platinum catalysts are effective for the oxidation of hydroxymethyl groups to carboxylic acids in related heterocyclic systems. google.com The Prins cyclization, which reacts a homoallylic alcohol with an aldehyde to form a tetrahydropyranol, can be catalyzed by acids like phosphomolybdic acid, offering an efficient, all-cis selective route to the ring system. organic-chemistry.org

Catalysis in Amide Bond Formation: While stoichiometric coupling reagents are common, catalytic methods for amide bond formation are a major goal. A notable catalytic method directly relevant to the target molecule is a copper-catalyzed Ullmann-type condensation. This reaction can couple an aryl halide, such as 2-bromo-5-chloroaniline, directly with oxane-3-carboxylic acid, using a copper(I) salt as the catalyst. This approach avoids the need to pre-activate the carboxylic acid with stoichiometric reagents.

Green Chemistry Principles Applied to this compound Synthesis

The industrial synthesis of pharmaceutical intermediates like this compound increasingly incorporates green chemistry principles to enhance sustainability and efficiency. A key focus has been on improving atom economy and reducing the use of hazardous reagents. sphinxsai.com

One significant advancement is the move away from stoichiometric reagents to catalytic processes. For instance, the reduction of a nitro precursor to form the aniline group is often achieved using catalytic hydrogenation with palladium-on-carbon (Pd/C), a method that generates water as the primary byproduct, aligning with green chemistry goals.

Another area of improvement is the use of safer, more environmentally benign solvent systems. Research into the N-chloroacetylation of anilines has demonstrated the effectiveness of using aqueous buffer solutions, such as a phosphate (B84403) buffer, which can replace more hazardous organic solvents. researchgate.net This approach not only reduces environmental impact but also simplifies product isolation, often requiring just filtration. researchgate.net

Furthermore, the synthesis of related aniline derivatives has seen the application of innovative catalytic systems to avoid harsh reaction conditions. For example, methods are being developed for the catalytic hydrogenation of chloronitrobenzenes to produce chloroanilines that offer high chemoselectivity and reduce waste. researchgate.net The overarching goal of these green approaches is to create more efficient, safer, and economically viable manufacturing processes for crucial pharmaceutical building blocks. researchgate.netacs.org

Flow Chemistry and Microwave-Assisted Synthesis Investigations

To overcome the limitations of traditional batch processing, particularly for reactions involving unstable intermediates, flow chemistry and microwave-assisted synthesis have been explored for intermediates in the Edoxaban pathway. sci-hub.runih.gov

Flow Chemistry: The application of plug-flow reactor technology has proven to be a highly effective alternative for scaling up reactions that suffer from decomposition of intermediates in conventional batch reactors. sci-hub.ru By significantly reducing the residence time of unstable species, flow systems can lead to higher yields and a notable reduction in impurity formation. sci-hub.ru For example, in a key cyclization step in the broader Edoxaban synthesis, a flow system allowed for the safe handling and reaction of a thermally sensitive intermediate on a multi-hundred kilogram scale, something that was challenging in a batch process. acs.orgsci-hub.ru This demonstrates the power of flow chemistry to enable difficult but crucial chemical transformations at an industrial scale.

Microwave-Assisted Synthesis: Microwave irradiation has become a mature technology in organic synthesis, celebrated for its ability to dramatically accelerate reaction rates and improve yields. nih.gov The volumetric and selective heating provided by microwaves can lead to significant time and energy savings. nih.gov In the synthesis of various heterocyclic compounds, including quinolines and pyrazolo[1,5-a]pyrimidines, microwave-assisted protocols have consistently outperformed conventional heating methods, often reducing reaction times from hours to minutes and increasing yields substantially. nih.gov For instance, a microwave-assisted synthesis of quinolin-4-ylmethoxychromen-4-ones achieved excellent yields of 80-95% in just 4 minutes, compared to 60 minutes required for lower yields with conventional heating. nih.gov While specific data on the direct microwave synthesis of this compound is limited in public literature, the successful application to analogous aniline and heterocyclic syntheses suggests its high potential for this process. nih.gov

Comparative Analysis of Batch vs. Flow Reaction

Parameter Batch Reactor Plug-Flow Reactor
Residence Time Longer, leading to potential decomposition of unstable intermediates. Shorter and precisely controlled, minimizing decomposition. sci-hub.ru
Impurity Profile Higher levels of impurities due to side reactions and decomposition. sci-hub.ru Significantly reduced amount of impurities. sci-hub.ru
Yield Can be lower, especially when reaction time is extended. sci-hub.ru Consistently higher yields. sci-hub.ru

| Scalability | Can be challenging and hazardous for certain reactions. | More suitable for safe, large-scale production of unstable intermediates. acs.org |

Derivatization and Analogue Preparation Strategies for this compound

The core structure of this compound serves as a versatile scaffold for creating a library of analogues for structure-activity relationship (SAR) studies in drug discovery. Derivatization can occur at several key positions, primarily on the aromatic ring.

Regioselective Modification Studies of the Aromatic Ring

The chloro-substituted aniline ring offers specific positions for regioselective modification. The chlorine and amino groups direct electrophilic aromatic substitution to predictable locations on the ring. Conversely, the existing substituents can be replaced or modified through nucleophilic aromatic substitution or cross-coupling reactions.

The development of versatile building blocks allows for the systematic and regioselective synthesis of substituted pyridines and other aromatic systems. nih.gov For example, building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine can be selectively derivatized at its 2, 3, and 5 positions. nih.gov This same strategic approach can be applied to aniline systems, where the inherent reactivity of the ring is harnessed to introduce new functional groups in a controlled manner, allowing chemists to fine-tune the electronic and steric properties of the molecule.

Stereoselective Synthesis of Chiral Analogues

The oxane ring in this compound contains a chiral center, and the broader synthesis of its ultimate product, Edoxaban, involves multiple stereocenters. researchgate.netresearchgate.net The control of stereochemistry is therefore critical. While the provided structure has one chiral center, the synthesis of analogues often involves creating additional stereocenters or resolving racemic mixtures to isolate a single, desired stereoisomer.

Strategies for stereoselective synthesis include:

Use of Chiral Auxiliaries: A common method involves reacting a precursor with a chiral auxiliary, such as (R)-2-phenylglycinol, to form diastereomers that can be separated chromatographically. The auxiliary is then cleaved to yield the enantiomerically enriched product. nih.gov

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the converted product. This method was successfully used to resolve a racemic bromolactone precursor in the Edoxaban synthesis pathway, achieving >98% enantiomeric excess (ee). sci-hub.ru

Asymmetric Catalysis: The use of chiral catalysts, such as chiral iridium/phosphoramidite complexes, can directly generate a chiral center with high enantioselectivity. nih.gov This approach is highly efficient and is a cornerstone of modern asymmetric synthesis.

Asymmetric Fluorination: For creating analogues with fluorinated chiral centers, organocatalytic enantioselective α-fluorination of carbonyl compounds is a powerful technique. nih.gov

These methods are crucial for producing specific stereoisomers, as different isomers can have vastly different pharmacological activities. researchgate.netresearchgate.net

Purity Assessment and Impurity Profiling Methodologies in Synthesis

Ensuring the purity of pharmaceutical intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). For this compound and its subsequent products like Edoxaban, a rigorous impurity profile is established and monitored throughout the manufacturing process.

The primary tool for purity assessment is High-Performance Liquid Chromatography (HPLC). researchgate.net Given the chiral nature of the molecule and its downstream products, chiral HPLC columns are essential for detecting and quantifying stereoisomeric impurities. researchgate.netresearchgate.net During the process development of Edoxaban, several unknown peaks corresponding to impurities were detected using this method. researchgate.net

Common Impurity Types and Their Control:

Stereoisomers: As Edoxaban has three chiral centers, it can exist as eight stereoisomers, only one of which is the active drug. The other seven are considered impurities. researchgate.netresearchgate.net Their formation is controlled through highly stereoselective synthesis steps and purification techniques like crystallization.

Process-Related Impurities: These can arise from side reactions, unreacted starting materials, or reagents. For example, patents describe the formation of an "Impurity X" during a subsequent coupling step, the generation of which can be minimized by carefully controlling the order of reagent addition and the stoichiometry of amines used. google.com

Degradation Products: Unstable intermediates can decompose, leading to impurities. The use of flow chemistry is a key strategy to minimize the formation of these degradation products. sci-hub.ru

The characterization of these impurities is a critical step and involves their isolation, often via column chromatography, followed by analysis using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.net This detailed analysis helps in understanding how impurities are formed and in developing control strategies to keep them below acceptable limits. researchgate.netgoogle.com

Mechanistic Investigations and Molecular Interactions of 5 Chloro 2 Oxane 3 Carbonyl Aniline

In Vitro Studies on Subcellular and Cellular Models

In vitro studies are fundamental to elucidating the mechanism of action of a compound. Such studies can pinpoint molecular targets and characterize the nature of the interaction. For 5-Chloro-2-(oxane-3-carbonyl)aniline, the following areas of investigation, while logical avenues for research, currently lack published data.

Receptor Binding and Ligand Affinity Profiling

There is currently no publicly available research detailing the receptor binding or ligand affinity profile of this compound. Such studies would be essential to determine if the compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, which would be a critical first step in understanding its potential pharmacological effects.

Enzyme Inhibition and Activation Assays

The chemical structure of this compound suggests it could be a candidate for enzyme inhibition studies. The aniline (B41778) moiety is present in numerous enzyme inhibitors. However, there are no specific enzyme inhibition or activation assay results for this compound in the scientific literature. Data tables detailing IC50 or EC50 values against a panel of enzymes are not available.

Cell-Based Phenotypic Screening and Pathway Analysis

Cell-based assays provide insights into the effects of a compound on cellular phenotype and can help to identify the biological pathways it modulates.

Investigations in Microbial Systems (e.g., Antimicrobial Activity)

The presence of a chlorinated aniline structure is often associated with antimicrobial properties in various chemical series. This has led to speculation that this compound may also exhibit such activity. However, there are no published studies that have specifically tested this compound against a panel of microbial strains to determine its minimum inhibitory concentration (MIC) or its spectrum of activity.

Studies in Immortalized Cell Lines (e.g., Antiproliferative Activity)

Compounds with similar structural motifs have been investigated for their antiproliferative effects. Despite this, no data from studies of this compound on immortalized cell lines, such as cancer cell lines, have been published. Consequently, there are no available data, such as GI50 values, to report on its potential antiproliferative activity.

Modulation of Specific Cellular Processes (e.g., Inflammation, Signaling)

The potential for this compound to modulate cellular processes like inflammation or signaling pathways is another area where its structural components suggest possible activity. However, dedicated studies to investigate these effects, for instance, by measuring cytokine production or the phosphorylation status of signaling proteins in relevant cell models, have not been reported in the available literature.

Elucidation of Molecular Targets and Biological Pathways for this compound

Identifying the specific molecular targets and the biological pathways a compound modulates is fundamental to understanding its pharmacological effects.

Proteomic Approaches for Target Identification

Proteomics offers a powerful, unbiased method for identifying the proteins that physically interact with a small molecule. Techniques such as chemical proteomics would involve synthesizing a probe version of this compound, for example, by attaching an affinity tag or a photoreactive group. This probe would then be introduced to cell lysates or living cells, allowing it to bind to its protein targets.

Following incubation, the compound-protein complexes can be captured (e.g., using affinity purification) and the bound proteins identified using mass spectrometry. This approach can yield a list of direct and indirect binding partners, providing crucial clues about the compound's mechanism of action. For instance, studies on other aniline derivatives have successfully used proteome analysis to identify proteins induced by the compound in organisms, highlighting pathways such as the beta-ketoadipate pathway in bacteria. nih.gov

Gene Expression Analysis in Response to the Chemical Compound

To understand the broader cellular response to this compound, researchers would perform gene expression profiling. By treating cells or model organisms with the compound and analyzing changes in messenger RNA (mRNA) levels using techniques like RNA-sequencing (RNA-Seq) or microarrays, a global picture of cellular reprogramming can be obtained.

This analysis reveals which genes are upregulated or downregulated, pointing to the biological pathways that are activated or inhibited. For example, if genes involved in an inflammatory response are consistently downregulated, it would support an anti-inflammatory mechanism. Conversely, upregulation of genes involved in apoptosis could suggest a potential anticancer activity. This data provides a functional context to the targets identified through proteomics.

Biophysical Characterization of this compound Interactions

Once potential protein targets are identified, biophysical techniques are essential to validate these interactions and quantify their binding characteristics.

Structural Biology Approaches to Compound-Target Complexes (e.g., X-ray, Cryo-EM)

To visualize the interaction at an atomic level, structural biology techniques are indispensable. While single-crystal X-ray diffraction data for this compound itself are currently unpublished, these methods would be applied to its complex with a validated protein target.

X-ray Crystallography: This technique requires co-crystallizing the compound with its target protein. The resulting crystal is then diffracted with X-rays to generate an electron density map, which can be interpreted to build a high-resolution 3D model of the protein-ligand complex. This reveals the precise binding pocket and the specific amino acid residues involved in the interaction.

Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for large protein complexes or proteins that are difficult to crystallize. Samples are flash-frozen in a thin layer of ice and imaged with an electron microscope. Computational reconstruction of thousands of 2D images yields a 3D structure.

The table below summarizes the information obtained from these structural approaches.

TechniqueResolution AchievedKey Information Provided
X-ray Crystallography High (e.g., <2.5 Å)Atomic details of the binding site, specific hydrogen bonds, hydrophobic interactions, and conformational changes upon binding.
Cryo-EM Near-atomic to highOverall architecture of large complexes, domain arrangements, and the location of the bound compound within the larger assembly.

Note: This table describes the general application and outcomes of these techniques.

Investigations into the Mechanism of Action of this compound

The mechanism of action describes how a compound's interaction with its molecular target translates into a cellular or physiological effect. Data from proteomics, genomics, biophysics, and structural biology are integrated to build a comprehensive model.

For this compound, this would involve confirming that its interaction with an identified target (e.g., an enzyme) leads to a functional consequence (e.g., inhibition of enzymatic activity). Subsequent cell-based assays would then be designed to measure the downstream effects of this target modulation, such as the inhibition of a signaling pathway or the induction of a specific cellular phenotype, thereby connecting the molecular interaction to the biological response.

Structure Activity Relationship Sar Studies of 5 Chloro 2 Oxane 3 Carbonyl Aniline Analogues

Design Principles for 5-Chloro-2-(oxane-3-carbonyl)aniline Analogues

The aniline (B41778) core of this compound offers numerous opportunities for modification to explore the SAR. The nature and position of substituents on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect biological activity.

Substituent Effects: The electronic nature of substituents on the aniline ring can modulate the pKa of the aniline nitrogen and the electron density of the aromatic system. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be systematically introduced to determine their impact on target binding. For instance, the introduction of additional EWGs may enhance binding through specific electronic interactions, while EDGs might improve other properties. The position of these substituents is also crucial, as steric hindrance can influence the conformation of the molecule and its ability to fit into a binding pocket nih.gov.

Aromatic Halogenation: The presence of the chlorine atom at the 5-position is a key feature of the lead compound. Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a biological target, which can significantly contribute to binding affinity acs.orgresearchgate.net. The type of halogen can be varied (e.g., fluorine, bromine) to modulate the strength of this interaction and to alter the lipophilicity of the molecule dntb.gov.uamdpi.comresearchgate.net. For example, replacing chlorine with bromine, which is more polarizable, could lead to stronger halogen bonds researchgate.net. The position of the halogen can also be explored; moving the chlorine to other positions on the aniline ring would help to map the steric and electronic requirements of the binding site.

Substituent at RElectronic EffectPotential Impact on Activity
-NO2Strongly Electron-WithdrawingMay enhance binding through specific electronic interactions but could increase toxicity.
-OCH3Electron-DonatingCould improve metabolic stability and alter binding mode.
-FWeakly Electron-WithdrawingCan improve metabolic stability and membrane permeability.
-BrWeakly Electron-WithdrawingMay form stronger halogen bonds than chlorine, potentially increasing potency.

Ring Size and Heteroatom Position: The six-membered oxane ring can be replaced with other cyclic systems, such as cyclopentane, cyclohexane, or other heterocycles like piperidine or morpholine, to investigate the importance of the ring size and the presence and position of the oxygen atom. Such modifications, known as bioisosteric replacements, can lead to improved pharmacokinetic properties nih.govu-tokyo.ac.jptcichemicals.comctppc.orgresearchgate.net. For instance, replacing the oxane with a more polar heterocycle could enhance aqueous solubility.

Stereochemistry: The oxane ring in this compound has a stereocenter at the 3-position. The stereochemistry at this position can be critical for biological activity. Synthesizing and testing individual enantiomers is essential to determine if the biological target has a stereochemical preference for binding. One enantiomer may exhibit significantly higher potency than the other, or they may have different pharmacological profiles altogether.

ModificationRationalePotential Outcome
Replacement with CyclohexaneRemove the polar oxygen atom to decrease polarity and increase lipophilicity.May improve membrane permeability but could decrease solubility and target engagement if the oxygen is a key interaction point.
Replacement with PiperidineIntroduce a basic nitrogen atom.Could introduce new ionic interactions with the target and improve solubility at physiological pH.
Introduction of SubstituentsProbe for additional binding pockets and influence conformation.Substituents could lead to enhanced potency or selectivity.
Separation of EnantiomersInvestigate stereochemical preference of the target.Identification of the more active enantiomer (eutomer) can lead to a more potent and selective drug with a better therapeutic index.

The carbonyl group and its connection to the aniline ring and the oxane ring form a critical linker region. Variations in this linker can alter the geometry and flexibility of the molecule, thereby affecting how the aniline and oxane moieties are presented to the biological target.

Carbonyl Group Modification: The carbonyl group is a key hydrogen bond acceptor. It can be replaced with other functional groups, such as a sulfonyl group or a methylene group, to assess the importance of this hydrogen bonding capability. However, such changes can drastically alter the chemical nature of the molecule.

Linker Flexibility: The length and flexibility of the linker can be modified by inserting or removing atoms between the carbonyl group and the rings nih.gov. For example, replacing the direct carbonyl linkage with an amide or an ester could introduce different conformational possibilities and additional interaction points mdpi.comnih.gov. The rigidity of the linker can also be modulated, for instance, by incorporating double bonds or small rings, to lock the molecule into a more favorable conformation for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models can be developed to predict the activity of novel analogues and to gain insights into the structural features that are most important for activity.

The first step in QSAR modeling is to represent the chemical structures of the analogues numerically using molecular descriptors. These descriptors can be categorized into several types:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional, topological, and connectivity indices nih.gov.

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric and electronic descriptors such as molecular volume, surface area, and dipole moment.

Physicochemical Descriptors: These include properties like lipophilicity (logP), solubility, and pKa.

A wide range of descriptors would be calculated for a series of this compound analogues to capture the structural variations within the dataset nih.govucsb.eduprotoqsar.com. Genetic algorithms or other feature selection methods are often employed to select a subset of the most relevant descriptors that correlate well with the biological activity, avoiding overfitting of the model researchgate.net.

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Several statistical methods can be used for this purpose, including:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the descriptors to the activity.

Partial Least Squares (PLS): This is a regression technique that is useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can be used to model more complex, non-linear relationships.

Model Validation: The developed QSAR model must be rigorously validated to ensure its robustness and predictive power uniroma1.itnih.govnih.govacs.org. Validation is typically performed using both internal and external validation techniques:

Internal Validation: This is often done using cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly built on a subset of the data and tested on the remaining data. A high cross-validated correlation coefficient (q²) is indicative of a robust model.

External Validation: The model's predictive ability is assessed using an external test set of compounds that were not used in the model development. The correlation coefficient (R²) between the predicted and actual activities for the test set is a key measure of the model's predictive power.

A well-validated QSAR model can then be used to predict the biological activity of newly designed this compound analogues, helping to prioritize the synthesis of the most promising compounds.

Validation ParameterAcceptable ValueDescription
R² (Coefficient of Determination)> 0.6Measures the goodness of fit of the model to the training set data.
q² (Cross-validated R²)> 0.5Indicates the internal predictive ability of the model.
R²_pred (External Validation R²)> 0.6Measures the predictive power of the model on an external test set.

Conformational Analysis and its Influence on Biological Activity

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its interaction with a biological target. For analogues of this compound, the conformational landscape is primarily dictated by the rotational freedom around the single bond connecting the aniline and oxane-carbonyl moieties, as well as the intrinsic flexibility of the six-membered oxane ring.

The oxane (tetrahydropyran) ring typically adopts a chair conformation to minimize steric strain. However, the presence and orientation of substituents can influence the conformational equilibrium between different chair and boat forms. The specific conformation of the oxane ring can significantly impact the spatial disposition of the carbonyl group, which may be crucial for hydrogen bonding or other interactions within a receptor's binding pocket. Studies on other cyclic ethers have demonstrated that their conformation can influence biological activity. For instance, the cytotoxic activity of analogues of the natural products zampanolide and dactylolide, which contain a tetrahydropyran (B127337) ring, was found to be sensitive to changes in the macrolide's torsional flexibility. nih.gov Computational and NMR analysis of these analogues revealed that increased flexibility, resulting from the removal of a methyl group, had a negative effect on their cytotoxic activity, suggesting that a more rigid conformation is favorable for their biological function. nih.gov

Fragment-Based and Scaffold Hopping Approaches Derived from the Chemical Compound

Fragment-based drug design (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for the discovery and optimization of lead compounds. These approaches are particularly relevant when considering a molecule like this compound, which can be conceptually dissected into distinct chemical fragments.

Fragment-Based Approaches:

In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. The this compound scaffold can be deconstructed into key fragments, such as the chloroaniline core and the oxane-carbonyl moiety. The chloroaniline fragment is a common motif in many biologically active molecules, including kinase inhibitors. For example, fragment-based screening has been successfully employed in the discovery of inhibitors for bromodomains, which are epigenetic reader proteins. nih.govnih.gov In these studies, aniline-derived fragments were identified as binders to the acetyl-lysine binding site of bromodomains like BRD3 and BRD4. sygnaturediscovery.comacs.org Subsequent structure-based design efforts focused on growing these initial fragments to enhance their affinity and selectivity.

A hypothetical fragment-based approach starting from the this compound scaffold could involve screening a library of fragments to identify alternative functionalities that bind to the target of interest. For instance, if the chloroaniline portion is essential for binding, one could explore different cyclic ether replacements for the oxane ring to optimize properties such as solubility or metabolic stability. The following table illustrates potential fragments that could be derived from or linked to the core aniline scaffold in a fragment-based approach.

Fragment IDFragment StructureRationale for Inclusion
F12-ChloroanilineCore scaffold, potential for hydrogen bonding and hydrophobic interactions.
F2Tetrahydropyran-3-oneCyclic ether ketone, potential for hydrogen bonding and polar interactions.
F3CyclopentanoneAlternative cyclic ketone to explore size and conformational constraints.
F4N-methylacetamideAcyclic amide to probe different vector spaces for fragment growing.

Scaffold Hopping Approaches:

Scaffold hopping aims to identify isosteric replacements for the core structure of a lead compound, with the goal of discovering novel chemotypes with improved properties, such as enhanced potency, better ADMET profiles, or novel intellectual property. nih.gov Starting from this compound, a scaffold hopping strategy might involve replacing the central benzamide-like core with other chemical scaffolds that maintain a similar spatial arrangement of key functional groups.

For example, the amide bond is often a liability in drug candidates due to poor metabolic stability. A scaffold hop could involve replacing the aroyl-aniline linkage with a non-amide bioisostere. The goal is to mimic the key interactions of the original scaffold while introducing a new chemical framework. researchgate.net A variety of computational and knowledge-based methods can be used to identify potential scaffold replacements. The table below presents hypothetical scaffold hops for the this compound core, aiming to maintain biological activity while altering the central chemical structure.

Original ScaffoldHopped Scaffold ExamplePotential Advantage
2-Aroyl-aniline2-Anilino-pyrimidineIntroduction of a heterocyclic core, potentially improving properties and offering new interaction points.
Benzamide-likeThiazole derivativeReplacement of the amide bond with a more stable heterocyclic ring.
ChloroanilineIndazoleAltering the aromatic core to explore different binding modes and improve selectivity.

These strategies, while discussed here in a theoretical context for this compound, are routinely and successfully applied in drug discovery programs to generate novel and improved drug candidates. The successful application of these methods relies on a deep understanding of the SAR of the initial lead compound and the availability of structural information of the target protein.

Computational Chemistry and in Silico Analysis of 5 Chloro 2 Oxane 3 Carbonyl Aniline

Molecular Docking Simulations with Biological Receptors

To report on molecular docking, a study would need to have been conducted where 5-Chloro-2-(oxane-3-carbonyl)aniline is docked into the active site of a specific biological target (e.g., a protein or enzyme). Such a study is not currently available.

Prediction of Binding Modes and Interaction Fingerprints

This would require data from a docking study illustrating the predicted conformation of the compound within the receptor's binding pocket. It would also involve identifying the specific amino acid residues that interact with the molecule through hydrogen bonds, hydrophobic interactions, or other forces. This information is not available.

Scoring Function Evaluation for Ligand Affinity

This subsection would necessitate data on the binding affinity scores (e.g., in kcal/mol) calculated by docking software. These scores are used to rank potential ligands and predict their binding strength to the target receptor. No such evaluation for this compound has been published.

Molecular Dynamics (MD) Simulations of the Compound-Target System

MD simulations provide insight into the dynamic behavior of a molecule over time, often when in complex with a biological target. No published MD simulation studies for this compound were found.

Conformational Stability and Flexibility Analysis

Writing this section would require access to trajectory data from an MD simulation. Key metrics, such as Root Mean Square Deviation (RMSD) to assess the stability of the compound's pose and Root Mean Square Fluctuation (RMSF) to analyze the flexibility of different parts of the molecule, would need to have been calculated and reported. This data does not exist in the public record.

Binding Free Energy Calculations

This analysis, often performed using methods like MM/PBSA or MM/GBSA on MD simulation trajectories, provides a more accurate estimation of binding affinity than docking scores alone. There are no available studies that have performed these calculations for this compound.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. While these methods are powerful for characterizing novel compounds, no specific DFT or other quantum chemical studies for this compound have been published. Information such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and orbital distributions are not available.

Reactivity Descriptors and Frontier Molecular Orbitals

The reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

From the analysis of similar conjugated systems, it can be postulated that the HOMO of this compound is likely distributed over the aniline (B41778) ring and the amino group, which are electron-rich. The LUMO, conversely, would be expected to be localized on the electron-deficient carbonyl group and the chlorinated phenyl ring. The electron-withdrawing nature of the chlorine atom and the carbonyl group would lower the energy of the LUMO, influencing the molecule's electrophilic character.

Table 1: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value/CharacteristicSignificance
HOMO Energy Relatively HighIndicates a propensity to donate electrons in chemical reactions.
LUMO Energy Relatively LowSuggests a capacity to accept electrons, making it susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) ModerateA smaller gap would suggest higher reactivity and potential for biological interactions.
Electron Affinity PositiveThe molecule can accept an electron to form an anion.
Ionization Potential ModerateThe energy required to remove an electron from the molecule.
Chemical Hardness ModerateReflects the resistance to change in its electron distribution.
Chemical Softness ModerateThe reciprocal of hardness, indicating the ease of modifying its electron cloud.

Note: The values in this table are qualitative predictions based on the analysis of structurally similar compounds and established principles of computational chemistry.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules, which can aid in their structural elucidation. researchgate.netnanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons on the substituted benzene (B151609) ring are expected to appear in the range of δ 6.8–7.5 ppm. The electron-withdrawing chlorine atom would cause a downfield shift for the adjacent protons. The protons of the oxane ring would likely resonate in the upfield region of δ 1.5–4.0 ppm, with their specific chemical shifts and splitting patterns being dependent on their axial or equatorial positions within the chair conformation of the oxane ring. The protons of the amino group (-NH₂) would typically appear as a broad singlet.

¹³C NMR: The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, likely around δ 190–200 ppm. The aromatic carbons would appear in the δ 115–150 ppm range, with the carbon attached to the chlorine atom showing a distinct shift. The carbons of the oxane ring would resonate in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule.

N-H Stretch: The amino group (-NH₂) would exhibit characteristic stretching vibrations in the region of 3300–3500 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the carbonyl group (C=O) stretching is expected around 1680–1700 cm⁻¹.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-O Stretch: The ether linkage within the oxane ring will show a C-O stretching band, generally in the 1050-1250 cm⁻¹ region.

UV-Vis Spectroscopy: The UV-Vis spectrum is influenced by the electronic transitions within the molecule. For this compound, π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl group are expected. The presence of the amino group (an auxochrome) and the carbonyl group (a chromophore) attached to the benzene ring will likely result in absorption maxima in the UV region, potentially with a shoulder extending into the visible range.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyRegion/Chemical ShiftAssignment
¹H NMR δ 6.8–7.5 ppmAromatic protons
δ 1.5–4.0 ppmOxane ring protons
Broad singletAmino group protons
¹³C NMR δ 190–200 ppmCarbonyl carbon
δ 115–150 ppmAromatic carbons
Upfield regionOxane ring carbons
IR 3300–3500 cm⁻¹N-H stretching
1680–1700 cm⁻¹C=O stretching
600–800 cm⁻¹C-Cl stretching
1050-1250 cm⁻¹C-O stretching
UV-Vis UV regionπ-π* and n-π* transitions

Note: These are predicted values and may vary from experimental data.

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. nih.gov The scaffold of this compound possesses several features that make it an interesting starting point for pharmacophore model development: a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen and the ether oxygen in the oxane ring), a hydrophobic aromatic ring, and a halogen atom which can participate in halogen bonding.

A hypothetical pharmacophore model derived from this compound would likely include features for a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic/hydrophobic region. This model could then be used for virtual screening of large compound libraries to identify other molecules that share these pharmacophoric features and, therefore, might exhibit similar biological activities. nih.govresearchgate.net This approach allows for the discovery of novel chemical scaffolds with potentially improved properties. nih.gov

Virtual screening campaigns based on chloroaniline derivatives have been employed to identify potential inhibitors for various biological targets. nih.gov The structural motifs present in this compound make it a candidate for such in silico screening efforts against targets where interactions with aromatic systems, hydrogen bonds, and halogen bonds are crucial for binding.

In Silico ADME Prediction and Druglikeness Evaluation (Computational Aspects Only)

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with druglikeness, is a critical step in the early stages of drug discovery to assess the potential of a compound to become a successful drug. nih.govnih.gov In silico models provide a rapid and cost-effective way to predict these properties.

Lipinski's Rule of Five: Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a compound and its potential for good oral bioavailability. The rules are:

Molecular weight (MW) ≤ 500 g/mol

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

For this compound:

MW: 239.70 g/mol (complies)

LogP: The predicted XLogP3 is 1.5, indicating good lipophilicity (complies). nih.gov

HBD: The amino group provides 2 hydrogen bond donors (complies).

HBA: The two oxygen atoms (carbonyl and ether) and the nitrogen atom can act as hydrogen bond acceptors, totaling 3 (complies).

Based on Lipinski's rules, this compound exhibits favorable druglike properties.

Other ADME Properties:

Topological Polar Surface Area (TPSA): The TPSA is a good predictor of drug absorption and brain penetration. The predicted TPSA for the closely related (4-Amino-2-chlorophenyl)-(oxolan-3-yl)methanone is 52.3 Ų, which is well within the range for good oral bioavailability. nih.gov

Aqueous Solubility: The presence of polar functional groups like the amino and carbonyl groups suggests that the compound would have moderate aqueous solubility.

Metabolism: The aniline moiety may be susceptible to metabolic transformations such as N-acetylation or oxidation. The aromatic ring could undergo hydroxylation. In silico metabolism prediction tools could identify potential sites of metabolic attack by cytochrome P450 enzymes.

Table 3: In Silico ADME and Druglikeness Profile of this compound

PropertyPredicted ValueCompliance/Indication
Molecular Weight 239.70 g/mol Complies with Lipinski's Rule
LogP ~1.5Complies with Lipinski's Rule; Good Lipophilicity
Hydrogen Bond Donors 2Complies with Lipinski's Rule
Hydrogen Bond Acceptors 3Complies with Lipinski's Rule
Topological Polar Surface Area ~52.3 Ų (based on analog)Suggests good oral absorption
Druglikeness FavorablePasses Lipinski's Rule of Five

Note: The values are based on available data and predictions for the title compound and its close analogs.

Advanced Analytical Techniques for Characterization and Quantification of 5 Chloro 2 Oxane 3 Carbonyl Aniline

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Chloro-2-(oxane-3-carbonyl)aniline would exhibit distinct signals corresponding to the aromatic, oxane, and amine protons.

Aromatic Region: The three protons on the substituted benzene (B151609) ring are expected to appear in the downfield region, typically between δ 6.8 and 7.5 ppm. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be dictated by the electronic effects of the chloro, amino, and carbonyl substituents.

Oxane Region: The seven protons on the oxane ring would produce complex signals in the upfield region, generally between δ 1.6 and 4.5 ppm. Protons adjacent to the ring oxygen (position 2 and 6) would be the most deshielded. The proton at the carbonyl-substituted carbon (position 3) would also show a downfield shift. The six-membered oxane ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons.

Amine Protons: The two protons of the primary amine (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 190-200 ppm. libretexts.org

Aromatic Carbons: The six carbons of the benzene ring would appear between δ 115 and 150 ppm. The carbons directly attached to the nitrogen (C2), chlorine (C5), and the carbonyl group (C1) will have their chemical shifts significantly influenced by these substituents. researchgate.net

Oxane Carbons: The five carbons of the oxane ring would resonate in the upfield region, typically from δ 20 to 80 ppm. The carbon atom adjacent to the oxygen (C2 and C6) would be the most deshielded within this group. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Nucleus Predicted Chemical Shift (δ, ppm) Notes
Aromatic Protons ¹H 6.8 - 7.5 Complex splitting pattern expected due to substitution.
Amine Protons ¹H Variable (e.g., 3.5 - 5.0) Broad singlet, position is solvent and concentration dependent.
Oxane Protons ¹H 1.6 - 4.5 Complex multiplets; protons at C2, C3, and C6 are most downfield.
Carbonyl Carbon ¹³C 190 - 200 Most downfield signal due to the C=O bond. libretexts.org
Aromatic Carbons ¹³C 115 - 150 Six distinct signals expected due to asymmetric substitution. researchgate.net
Oxane Carbons ¹³C 20 - 80 Carbons at C2 and C6 are the most downfield in this group.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns. The molecular formula of this compound is C₁₂H₁₄ClNO₂, corresponding to a monoisotopic mass of approximately 239.07 Da. uni.lu

Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be ideal for determining the molecular weight. bris.ac.uk In positive ion mode, the protonated molecule [M+H]⁺ at m/z 240.07858 would be the expected base peak. uni.lu Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a mass measurement with high precision. Analysis of the isotopic pattern, particularly the ratio of the M and M+2 peaks (approximately 3:1), would confirm the presence of a single chlorine atom.

Under fragmentation conditions (e.g., tandem MS or EI), the molecule would likely cleave at its weakest bonds. Expected fragmentation pathways include:

Alpha-cleavage on either side of the carbonyl group.

Loss of the oxane moiety.

Cleavage within the oxane ring structure.

Table 2: Predicted m/z Values for Molecular Ions and Adducts of this compound in HRMS

Adduct / Ion Formula Predicted m/z Ionization Mode
[M+H]⁺ [C₁₂H₁₅ClNO₂]⁺ 240.07858 Positive
[M+Na]⁺ [C₁₂H₁₄ClNaNO₂]⁺ 262.06052 Positive
[M+K]⁺ [C₁₂H₁₄ClKNO₂]⁺ 278.03446 Positive
[M-H]⁻ [C₁₂H₁₃ClNO₂]⁻ 238.06402 Negative
[M+Cl]⁻ [C₁₂H₁₄Cl₂NO₂]⁻ Not specified Negative

Data sourced from predicted values. uni.lu

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretch: The primary amine will show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the oxane ring appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the range of 1660-1690 cm⁻¹. The position is slightly lowered due to conjugation with the aniline (B41778) ring.

C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretch: The aromatic carbon-nitrogen stretch is typically found between 1250-1380 cm⁻¹. researchgate.net

C-O Stretch: The C-O-C ether stretch of the oxane ring will result in a strong band, likely between 1050-1150 cm⁻¹.

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, would indicate the presence of the C-Cl bond.

Raman spectroscopy provides complementary information. While the C=O and N-H stretches are visible, the symmetric aromatic ring vibrations and the C-Cl stretch often produce strong signals in the Raman spectrum, aiding in a comprehensive structural confirmation. researchgate.net

Table 3: Key Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Primary Amine (-NH₂) N-H Stretch 3300 - 3500 (two bands) Medium
Aromatic C-H C-H Stretch > 3000 Medium-Weak
Aliphatic C-H (Oxane) C-H Stretch < 3000 Medium
Ketone (C=O) C=O Stretch 1660 - 1690 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Variable
Aromatic Amine C-N Stretch 1250 - 1380 Medium
Ether (Oxane) C-O-C Stretch 1050 - 1150 Strong
Chloroalkane C-Cl Stretch 600 - 800 Medium-Strong

UV-Visible spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene ring and the carbonyl group. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions.

π→π* Transitions: The conjugated system of the aniline ring and the carbonyl group will give rise to strong absorption bands, likely in the range of 240-290 nm. The substitution on the ring (amino and chloro groups) will influence the exact position and intensity of these bands. researchgate.net

n→π* Transition: The carbonyl group's non-bonding electrons (n) can be excited to an anti-bonding π* orbital. This transition is electronically forbidden and results in a weak absorption band at a longer wavelength, typically in the 300-340 nm region. masterorganicchemistry.com

The solvent used can influence the position of these absorption maxima (solvatochromism), providing further information about the nature of the electronic transitions.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, and for its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and quantification of moderately polar, non-volatile compounds like this compound.

Method Development: A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.

Stationary Phase: A C18 (octadecylsilane) column is a common first choice, offering good retention for moderately nonpolar compounds. Other options include C8 or polar-embedded phases for alternative selectivity. A column with 3 µm or 5 µm particles would be appropriate for standard analysis. sielc.com

Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typical. Due to the basic nature of the aniline moiety, the aqueous phase should be acidified slightly (e.g., with 0.1% formic or phosphoric acid) to a pH below the pKa of the amine group. sielc.comscirp.org This ensures the analyte is in its protonated, more water-soluble form, leading to sharp, symmetrical peaks.

Detection: UV detection would be highly effective. The wavelength should be set at one of the absorption maxima identified by UV-Vis spectroscopy (e.g., ~254 nm) to ensure high sensitivity. For higher selectivity and confirmation, an HPLC system can be coupled to a mass spectrometer (HPLC-MS). nih.govmdpi.com

Method Validation: Once developed, the method must be validated to ensure it is fit for its intended purpose. Standard validation parameters include:

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.

Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. mdpi.com

Table 4: Proposed Starting Conditions for HPLC Method Development

Parameter Proposed Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient (e.g., 20% to 95% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or MS (ESI+)
Injection Volume 10 µL

Gas Chromatography (GC) for Purity and Volatility Assessment

Gas chromatography is a premier technique for assessing the purity and volatility of semi-volatile compounds such as this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For aniline derivatives, GC is particularly effective, often utilizing a capillary column for high-resolution separations. epa.gov

Research Findings: While specific GC methods for this compound are not extensively published, established methods for other chloroaniline derivatives provide a strong framework for its analysis. semanticscholar.orgnih.gov EPA Method 8131, for instance, outlines the determination of various anilines using a GC system equipped with a nitrogen-phosphorus detector (NPD), which offers high sensitivity for nitrogen-containing compounds. epa.gov For unequivocal identification, coupling the gas chromatograph to a mass spectrometer (GC/MS) is the standard practice. epa.govsemanticscholar.org The thermal stability of the compound is a prerequisite for GC analysis to avoid on-column degradation. Given its structure, the compound is expected to be sufficiently volatile for GC analysis, likely after solvent extraction and concentration. epa.gov The inertness of the GC flow path, from the injector to the detector, is critical to prevent peak tailing and analyte loss, which can be an issue with active compounds like anilines. sglab.net

Below is a table of probable GC parameters for the analysis of this compound, extrapolated from methods for similar compounds. epa.govsglab.net

ParameterTypical Value/ConditionPurpose
GC System Agilent 7890 or similarProvides precise control over temperature, gas flow, and injection.
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a non-polar stationary phase (SE-54). epa.govSeparates compounds based on boiling point and polarity. Non-polar phases are common for anilines.
Injector Split/Splitless inlet, operated in splitless mode (1 µL injection). epa.govEnsures the entire sample is transferred to the column for trace-level analysis.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Initial temp 60°C, ramp to 280°C at 10°C/minSeparates compounds with a wide range of boiling points.
Carrier Gas Helium or Hydrogen at a constant flow rateMobile phase that carries the analyte through the column.
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS). epa.govNPD provides selectivity for nitrogenous compounds; MS provides definitive identification.
Detector Temp. 300 °CPrevents condensation of the analyte in the detector.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis offers an alternative and powerful technique for the analysis of charged or polar compounds. It provides extremely high separation efficiency based on the differential migration of analytes in an electric field. For aniline derivatives, CE can be a valuable tool, especially when coupled with a sensitive detection method.

Research Findings: Specific CE applications for this compound are not documented in the available literature. However, methods developed for a range of chloroaniline isomers demonstrate the technique's applicability. nih.gov A study utilizing hollow fiber-based liquid-phase microextraction followed by CE with amperometric detection achieved excellent results for separating eight different aniline compounds. nih.gov This approach yielded high enrichment factors (ranging from 51 to 239) and very low limits of detection (LODs) between 0.01 and 0.1 ng/mL. nih.gov Such a method could be adapted to analyze this compound, which would likely be protonated in the acidic running buffers typically used, allowing it to migrate and separate effectively.

The conditions below are based on a published method for related chloroanilines and could serve as a starting point for method development. nih.gov

ParameterTypical Value/ConditionPurpose
CE System Standard commercial CE instrumentApplies the high voltage required for electrophoretic separation.
Capillary Fused-silica capillary (e.g., 75 µm i.d., 60 cm total length)Provides the medium for separation.
Running Buffer Phosphate (B84403) buffer at acidic pHControls the electroosmotic flow and ensures the analyte is in a charged state for migration.
Separation Voltage ~20 kVThe driving force for the separation of analytes based on their charge-to-size ratio.
Detection Amperometric Detection or Diode Array Detector (DAD)Amperometric detection offers high sensitivity for electroactive species like anilines. nih.gov
Sample Introduction Hydrodynamic or electrokinetic injectionIntroduces a precise, small volume of the sample into the capillary.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's constitution, conformation, and the packing of molecules in the crystal lattice.

Research Findings: According to available literature, single-crystal X-ray diffraction data for this compound have not been published. However, computational modeling based on its known chemical structure allows for the prediction of its crystallographic properties. These models suggest that the compound would likely crystallize in a monoclinic system with a P2₁/c space group. This prediction is based on the molecule's combination of a planar aromatic system and non-symmetrical substituents. The structure would be stabilized by hydrogen bonds forming between the amine groups and carbonyl oxygen atoms of adjacent molecules, while the oxane ring would adopt a stable chair conformation.

ParameterPredicted Value Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Key Interactions Hydrogen BondingIntermolecular forces (amine-carbonyl) that stabilize the crystal lattice.
Oxane Conformation ChairThe lowest energy conformation for the six-membered oxane ring, minimizing steric strain.

Chiral Analysis and Enantiomeric Excess Determination (If Applicable)

The molecule this compound possesses a stereocenter at the C3 position of the oxane ring, which is attached to the carbonyl group. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers. For pharmaceutical applications, it is often crucial to separate and quantify these enantiomers, as they can have different biological activities.

Applicability and Methods: Chiral analysis is highly applicable and necessary for this compound if it is intended for use in a stereospecific synthesis or as a chiral drug intermediate. The primary goal is to separate the two enantiomers and determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. While specific chiral separation data for this compound is not available, standard techniques would be employed.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times.

Chiral Gas Chromatography (GC): This method is suitable if the enantiomers are volatile or can be derivatized to become volatile. It uses a capillary column coated with a chiral stationary phase.

Chiral Capillary Electrophoresis (CE): This technique can also achieve enantiomeric separation by adding a chiral selector (e.g., a cyclodextrin (B1172386) derivative) to the running buffer.

TechniqueChiral Selector/Stationary PhasePrinciple of Separation
Chiral HPLC Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) on silicaDifferential diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole).
Chiral GC Cyclodextrin derivativesFormation of temporary diastereomeric inclusion complexes with different stabilities.
Chiral CE Cyclodextrin derivatives added to bufferDifferential partitioning of enantiomers into the chiral selector's hydrophobic cavity.

Electrochemical Characterization of the Chemical Compound

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of a compound. For an aniline derivative, CV can provide information on its oxidation potential, the stability of the resulting oxidized species, and reaction mechanisms. nih.gov

Research Findings: There is no specific electrochemical data for this compound in the reviewed literature. However, extensive studies on the electrochemical behavior of structurally related compounds like aniline and 4-chloroaniline (B138754) offer significant insights. nih.govresearchgate.netsrce.hr The electrochemical oxidation of 4-chloroaniline in an aqueous/acetonitrile mixture has been shown to be an irreversible process, indicating that the oxidized form is unstable and quickly undergoes subsequent chemical reactions. nih.gov The voltammogram typically shows a single, irreversible anodic (oxidation) peak. nih.gov The potential of this peak is dependent on factors such as the electrode material, solvent, and pH. The study of this compound would likely begin under similar conditions to map its redox behavior.

The following table outlines typical experimental conditions for performing cyclic voltammetry on a chloroaniline, which would be applicable for initial investigations. nih.govsrce.hr

ParameterTypical Value/ConditionPurpose
Technique Cyclic Voltammetry (CV)To probe the redox behavior of the analyte within a specific potential window.
Working Electrode Glassy Carbon Electrode (GCE) or Platinum (Pt). nih.govsrce.hrThe surface at which the electron transfer reaction of interest occurs.
Reference Electrode Saturated Calomel Electrode (SCE) or Ag/AgClProvides a stable potential against which the working electrode potential is measured.
Counter Electrode Platinum wireCompletes the electrical circuit, allowing current to flow.
Solvent/Electrolyte Water/Acetonitrile (50/50 v/v) with a supporting electrolyte (e.g., phosphate buffer or H₂SO₄). nih.govsrce.hrProvides a conductive medium and can influence the reaction pathway.
Scan Rate 10 - 1000 mV/s. nih.govVarying the scan rate helps in diagnosing the mechanism (e.g., reversible vs. irreversible processes).
Potential Window -0.3 to +1.4 V vs. SCE. srce.hrThe range of potentials scanned to observe the oxidation of the aniline moiety.

An in-depth analysis of the chemical compound this compound reveals significant potential for future research and development across various scientific disciplines. While currently recognized primarily as a chemical intermediate, its unique structural features—a substituted aniline ring coupled with a heterocyclic oxane moiety—present numerous unexplored avenues for scientific investigation. This article focuses on the prospective research directions for this compound, structured around key areas of chemical and biomedical science.

Prospective Research Directions and Unexplored Avenues for 5 Chloro 2 Oxane 3 Carbonyl Aniline

The foundational structure of 5-Chloro-2-(oxane-3-carbonyl)aniline serves as a versatile scaffold for a multitude of research applications. Its potential use as a building block for pharmaceuticals, particularly in the development of kinase inhibitors, opens up significant avenues for future exploration.

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